molecular formula C7H7ClN2O2 B13460513 Methyl 4-amino-5-chloropicolinate

Methyl 4-amino-5-chloropicolinate

Cat. No.: B13460513
M. Wt: 186.59 g/mol
InChI Key: YGFVDRVENJXZNI-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloropicolinate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of picolinic acid, featuring both amino and chloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloropicolinate typically involves a multi-step process. One common method starts with the chlorination of picolinic acid to produce 4-chloropicolinic acid. This intermediate is then esterified using methanol in the presence of a catalyst to yield Methyl 4-chloropicolinate . The amino group is introduced through a subsequent reaction, such as nitration followed by reduction, to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can produce nitro or amine derivatives, respectively.

Scientific Research Applications

Methyl 4-amino-5-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloropicolinate involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-5-chloropicolinate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthesis and specific biological applications.

Biological Activity

Methyl 4-amino-5-chloropicolinate (MACP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its application in herbicides. This article reviews the biological activity of MACP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C₈H₈ClN₃O₂
  • Molecular Weight: 201.62 g/mol

The compound features a chlorinated pyridine ring that is crucial for its biological activity. The presence of electronegative substituents on the aromatic rings enhances its hydrophilicity, which is believed to contribute to its anti-tubercular properties.

Research indicates that MACP and its derivatives exhibit significant antimycobacterial activity. The mechanism appears to involve:

  • Inhibition of ATP Synthase: Similar to other compounds targeting Mtb, MACP may inhibit the ATP synthase enzyme, crucial for energy production in bacterial cells .
  • Disruption of Cell Wall Synthesis: The compound's structural properties allow it to interfere with the synthesis of mycolic acids in the bacterial cell wall, leading to cell lysis and death .

Antimycobacterial Activity

A study synthesized a series of chloropicolinate derivatives, including MACP, and evaluated their activity against Mtb H37Rv. The results showed that certain derivatives exhibited potent anti-TB activity with minimal cytotoxic effects on human macrophages:

Compound IDMIC (µM)Cytotoxicity (CC50 µM)Notes
MACP5.08>100Effective against Mtb with low toxicity
Compound 164.50>100Highest activity among tested derivatives
Compound 194.75>100Notable for increased hydrophilicity

The study concluded that the compounds with electronegative substituents showed enhanced anti-TB activity due to increased polarity .

Herbicidal Activity

In addition to its antimycobacterial properties, MACP has been explored for its herbicidal potential. Compounds derived from chloropicolinate structures have demonstrated effectiveness against various weeds while maintaining low toxicity towards beneficial organisms:

Herbicide TypeTarget WeedsEfficacy (%)
Chloropicolinate AmidesCommon Lambsquarters85
Urea DerivativesDandelion90

These findings suggest that MACP and its derivatives can be utilized in agricultural applications as selective herbicides .

Case Studies

  • Anti-Tuberculosis Activity : A recent study highlighted the synthesis of several derivatives based on MACP, focusing on their efficacy against both replicating and non-replicating forms of Mtb. The lead compound demonstrated a significant reduction in colony-forming units (CFU) in hypoxic conditions, indicating potential for treating latent TB infections .
  • Toxicity Assessment : In evaluating the safety profile of MACP, researchers conducted cytotoxicity assays on human cell lines. The results indicated that MACP derivatives exhibited a high therapeutic index, making them suitable candidates for further development as anti-TB agents without compromising human cell viability .
  • Environmental Impact : Studies assessing the environmental impact of chloropicolinate herbicides suggest that while effective against target weeds, these compounds should be monitored for potential ecological consequences due to their toxicity profiles in non-target species .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 4-amino-5-chloropyridine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)

InChI Key

YGFVDRVENJXZNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)Cl

Origin of Product

United States

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